N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide
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Overview
Description
N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide is a novel compound that has garnered attention for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dimethoxyphenyl group and a pyridinylmethyl group connected through an oxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with pyridin-2-ylmethylamine in the presence of an appropriate catalyst. The reaction proceeds through a condensation mechanism, forming the desired oxamide compound. The optimized conditions for this synthesis have been reported to yield the compound in high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl or pyridinylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential antimicrobial properties, particularly against Gram-positive bacteria.
Industry: Utilized as an intermediate in the production of flavors and fragrances.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind and activate calcium-sensing and T1R1/T1R3 receptors, which are involved in taste perception . Additionally, its antimicrobial activity is attributed to its ability to inhibit bacterial RNA polymerase, thereby preventing bacterial gene transcription .
Comparison with Similar Compounds
Similar Compounds
- N1-2,4-dimethoxybenzyl-N2-2-pyridin-2-ylethyloxalamide
- N-(2,5-dimethoxyphenyl)-N’-[(E)-(4-methylphenyl)methylideneamino]oxamide
Uniqueness
N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide stands out due to its dual functionality as both a taste enhancer and an antimicrobial agent. Its ability to interact with multiple molecular targets and pathways highlights its versatility and potential for various applications.
Properties
IUPAC Name |
N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-24-14-7-6-12(15(9-14)25-2)10-20-21-17(23)16(22)19-11-13-5-3-4-8-18-13/h3-10H,11H2,1-2H3,(H,19,22)(H,21,23)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNJZOGQIJIYEC-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C(=O)NCC2=CC=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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